molecular formula C12H11NO2S B5518006 MFCD03680743

MFCD03680743

Cat. No.: B5518006
M. Wt: 233.29 g/mol
InChI Key: QKYKAHGSVSTGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03680743 is a chemical compound with unique properties that have garnered interest in various scientific fields

Scientific Research Applications

MFCD03680743 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various industrial products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03680743 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperatures, to yield the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Automated Purification: Advanced purification systems are used to isolate and purify the final product on a large scale.

Chemical Reactions Analysis

Types of Reactions

MFCD03680743 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate the reactions, including metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced derivatives.

Mechanism of Action

The mechanism of action of MFCD03680743 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

3-quinolin-2-ylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(15)7-8-16-11-6-5-9-3-1-2-4-10(9)13-11/h1-6H,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYKAHGSVSTGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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